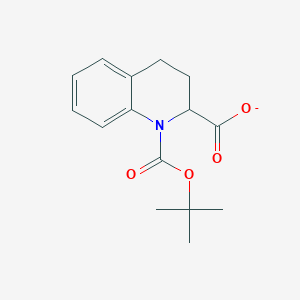

1,2(2H)-Quinolinedicarboxylic acid, 3,4-dihydro-, 1-(1,1-dimethylethyl) ester

Beschreibung

This compound is a quinoline-derived ester characterized by a bicyclic structure with a partially hydrogenated quinoline core. The presence of a tert-butyl ester group (1,1-dimethylethyl) at position 1 and a dicarboxylic acid moiety at positions 1 and 2 contributes to its unique physicochemical properties, including solubility, stability, and reactivity.

Eigenschaften

Molekularformel |

C15H18NO4- |

|---|---|

Molekulargewicht |

276.31 g/mol |

IUPAC-Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-2-carboxylate |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-11-7-5-4-6-10(11)8-9-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/p-1 |

InChI-Schlüssel |

NGYOAZMYTIAOTI-UHFFFAOYSA-M |

Kanonische SMILES |

CC(C)(C)OC(=O)N1C(CCC2=CC=CC=C21)C(=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Two-Step Acid/Base-Catalyzed Cyclization

This method, detailed in CN108148032B and corroborated by Chem-Impex, involves:

- Intermediate Formation : Reacting a phenol derivative (e.g., substituted phenol) with γ-butyrolactone under basic conditions (e.g., NaOH, KOH).

- Cyclization and Esterification : Treating the intermediate with a Brønsted or Lewis acid catalyst (e.g., ZnCl₂, trifluoromethanesulfonic acid) to induce ring closure and esterification.

- Step 1 : Phenol (5g) and γ-butyrolactone (1.2 eq) are stirred in NaOH/ethanol at 75°C for 8 hr.

- Step 2 : The intermediate is heated with trifluoromethanesulfonic acid (5g) at 150°C for 8 hr, followed by extraction and recrystallization in ethanol.

- Yield : 45–58% (dependent on R-group substituents).

Key Advantages :

tert-Butyl Protection via Carbodiimide Coupling

An alternative approach employs carbodiimide-mediated coupling to introduce the Boc group post-cyclization:

- Cyclization : Synthesize 3,4-dihydroquinoline-2-carboxylic acid via PPA (polyphosphoric acid)-catalyzed lactamization.

- Boc Protection : React the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP (4-dimethylaminopyridine) and DCC (dicyclohexylcarbodiimide).

- 3,4-Dihydroquinoline-2-carboxylic acid (1 eq) is dissolved in THF, treated with Boc₂O (1.5 eq), DMAP (0.1 eq), and stirred at 25°C for 12 hr.

- Yield : 72–85% after column chromatography.

Key Advantages :

Reaction Optimization and Catalysts

Acid Catalysts

Solvent Systems

- Polar Aprotic Solvents : DMF or DMSO enhances intermediate solubility in Step 1.

- Ether Solvents : THF or diethyl ether preferred for Boc protection to minimize side reactions.

Comparative Analysis of Methods

Industrial-Scale Considerations

The two-step cyclization method is favored for manufacturing due to:

- Raw Material Accessibility : Phenol and γ-butyrolactone are commodity chemicals.

- Minimal Purification : Recrystallization in ethanol suffices for >95% purity.

- Environmental Impact : Trifluoromethanesulfonic acid is recyclable via distillation.

Challenges and Limitations

Analyse Chemischer Reaktionen

1-Boc-1,2,3,4-Tetrahydrochinolin-2-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um Chinolinderivate mit höheren Oxidationsstufen zu bilden.

Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden, um vollständig hydrierte Chinolinderivate zu erhalten.

Zu den gängigen Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, gehören organische Lösungsmittel wie Dichlormethan, Basen wie Natriumhydroxid und Katalysatoren wie Palladium auf Kohlenstoff. Zu den wichtigsten Produkten, die aus diesen Reaktionen entstehen, gehören substituierte Chinolinderivate und vollständig hydrierte Chinolinverbindungen.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Research has demonstrated that quinoline derivatives exhibit significant antibacterial properties. For instance, derivatives similar to 1,2(2H)-quinolinedicarboxylic acid have been synthesized and tested against various bacterial strains. The mechanism typically involves the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication .

Anticancer Properties

Several studies have indicated that quinoline derivatives possess anticancer activities. They are believed to induce apoptosis in cancer cells through various pathways. For example, compounds structurally related to 1,2(2H)-quinolinedicarboxylic acid have shown promise in inhibiting tumor growth in preclinical models .

Anti-inflammatory Effects

Quinoline derivatives have been explored for their anti-inflammatory effects. Compounds like 1,2(2H)-quinolinedicarboxylic acid can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Synthesis and Derivatives

The synthesis of 1,2(2H)-quinolinedicarboxylic acid typically involves multi-step reactions starting from simpler precursors. Various methods have been documented for the synthesis of this compound and its derivatives:

- Alkylation Reactions : Utilizing alkylating agents to introduce tert-butyl groups efficiently.

- Cyclization Methods : Employing cyclization techniques to form the quinoline core structure.

Case Study 1: Antibacterial Testing

A study focused on synthesizing a series of quinoline derivatives including 1,2(2H)-quinolinedicarboxylic acid and testing them against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the structure enhanced antibacterial activity significantly.

Case Study 2: Anticancer Activity

In vitro studies were conducted on human cancer cell lines using derivatives of 1,2(2H)-quinolinedicarboxylic acid. The findings revealed that these compounds could inhibit cell proliferation and induce apoptosis at specific concentrations.

Wirkmechanismus

The mechanism of action of 1-Boc-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid is primarily related to its ability to interact with biological targets such as enzymes and receptors. The Boc-protecting group can be removed under acidic conditions, revealing the active amine group, which can then form hydrogen bonds and electrostatic interactions with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize its properties, this compound is compared to structurally related esters and heterocyclic derivatives. Below is a detailed analysis:

Structural Analog: 1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-, 1-(3,3-dimethylbutyl)ester

- CAS: 158458-32-3 | Molecular Formula: C₁₆H₂₁NO₄

- Key Differences: Core Structure: The indole derivative features a bicyclic indoline system, whereas the quinolinedicarboxylic acid ester has a partially saturated quinoline backbone. The quinoline core introduces nitrogen at position 1, altering electronic properties compared to the indole’s nitrogen at position 1 . Ester Group: The indole compound uses a 3,3-dimethylbutyl ester, which is bulkier than the tert-butyl group in the quinoline derivative. This impacts steric hindrance and solubility. Polar Surface Area (PSA): The indole derivative has a PSA of 61.88 Ų (calculated), suggesting moderate polarity. The quinoline analog likely exhibits higher polarity due to the additional carboxylic acid group.

Functional Analog: 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid

- CAS: 137088-51-8 | Molecular Formula: C₁₄H₁₇NO₄

- Comparison: Protective Groups: Both compounds utilize tert-butyl esters for carboxylate protection. However, the indoline derivative lacks the partial hydrogenation seen in the quinoline compound, affecting conformational flexibility. Applications: The Boc-protected indolinecarboxylic acid is commonly used in peptide synthesis, whereas the quinolinedicarboxylic ester’s applications remain less documented, though its structure suggests utility in metal coordination or catalysis .

Table 1: Comparative Physicochemical Properties

| Property | Quinolinedicarboxylic Acid Ester | 1H-Indole-1,2-dicarboxylic Acid Ester | Boc-Indolinecarboxylic Acid |

|---|---|---|---|

| Molecular Formula | Not fully reported | C₁₆H₂₁NO₄ | C₁₄H₁₇NO₄ |

| Molecular Weight | ~295.35 (estimated) | 291.34 g/mol | 263.29 g/mol |

| Polar Surface Area (PSA) | ~80–90 Ų (estimated) | 61.88 Ų | 66.4 Ų |

| Boiling Point | Not available | 452.5 ± 45.0 °C (predicted) | Not reported |

| Solubility | Likely low (hydrophobic ester) | Low (logP ~2.5) | Moderate (aqueous/organic) |

Biologische Aktivität

1,2(2H)-Quinolinedicarboxylic acid, 3,4-dihydro-, 1-(1,1-dimethylethyl) ester (also referred to as tert-butyl ester of 3,4-dihydro-2H-quinoline-1,6-dicarboxylic acid) is a compound of interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on available research.

- IUPAC Name : 1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxylic acid

- Molecular Formula : C15H19NO4

- Molecular Weight : 279.32 g/mol

- Purity : ≥96%

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Research indicates that derivatives of quinoline carboxylic acids possess significant antibacterial properties. The compound has been shown to inhibit the growth of several bacterial strains. For instance:

- Mechanism of Action : The antibacterial effect is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

- Case Study : A study demonstrated that similar quinoline derivatives exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli in the range of 15-30 µg/mL .

Anticancer Activity

Emerging evidence suggests that the compound may also exhibit anticancer properties:

- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

- Case Study : In vitro studies have shown that quinoline derivatives can reduce cell viability in various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 10 to 25 µM .

Structure-Activity Relationship (SAR)

The structure of quinoline derivatives significantly impacts their biological activity. Modifications at specific positions on the quinoline ring can enhance potency and selectivity. For example:

- Substituents : The presence of electron-donating groups at the 6-position has been associated with increased antibacterial activity.

- Table: SAR Analysis

| Position | Substituent Type | Effect on Activity |

|---|---|---|

| 6 | Electron-donating | Increased antibacterial |

| 4 | Halogen | Enhanced anticancer |

| 3 | Alkyl | Variable effects |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) of this compound is crucial for its therapeutic application:

- Absorption : The compound is expected to have good oral bioavailability due to its lipophilic nature.

- Metabolism : Primarily metabolized by liver enzymes; potential for drug-drug interactions should be considered.

- Toxicology : Preliminary studies indicate low toxicity in mammalian models at therapeutic doses; however, further studies are necessary to establish safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.